molecular formula C22H20ClN3O2 B11409944 N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide

N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide

Cat. No.: B11409944
M. Wt: 393.9 g/mol
InChI Key: VZSMBNHAWSYBPB-UHFFFAOYSA-N
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Description

N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities . This particular compound is of interest due to its potential therapeutic properties and its unique chemical structure, which combines a benzimidazole core with a furan carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole nucleus can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield benzimidazole N-oxides, while reduction of the nitro group can produce benzimidazole amines .

Scientific Research Applications

N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with biopolymers in the living system, allowing it to exert various biological effects . The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarboxamide is unique due to its combination of a benzimidazole core with a furan carboxamide moiety, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

N-[3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C22H20ClN3O2/c23-17-7-3-6-16(14-17)15-26-19-9-2-1-8-18(19)25-21(26)11-4-12-24-22(27)20-10-5-13-28-20/h1-3,5-10,13-14H,4,11-12,15H2,(H,24,27)

InChI Key

VZSMBNHAWSYBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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